![molecular formula C25H22N2O3 B2387407 4-methoxy-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide CAS No. 1359386-19-8](/img/structure/B2387407.png)
4-methoxy-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide
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Description
4-methoxy-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide, also known as MMQ, is a synthetic compound that has been widely used in scientific research. MMQ belongs to the class of quinoline derivatives and has shown promising results in various biological assays.
Scientific Research Applications
Antimicrobial Activity
Research on quinoxaline derivatives, including compounds structurally related to 4-methoxy-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide, has demonstrated their potential as antimicrobial agents. A study by Abu Mohsen et al. synthesized novel compounds of N-[2,3-bis(4-methoxy/methylphenyl)quinoxalin-6-yl]-substituted benzamide derivatives and evaluated their antimicrobial activity. These compounds exhibited remarkable activity against Candida krusei and Candida parapsilosis, highlighting their potential in antimicrobial therapy (Abu Mohsen et al., 2014).
Anticancer Activity
Another field of research where related compounds have shown promise is in the development of anticancer agents. Shao et al. discovered novel PI3K inhibitors and anticancer agents based on bioisostere, including 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides. These compounds, through their antiproliferative activities against various human cancer cell lines, suggest that structurally similar compounds could serve as potent PI3K inhibitors and anticancer agents (Shao et al., 2014).
Radiosynthesis and Medicinal Applications
The radiosynthesis of compounds related to this compound also signifies its importance in scientific research, especially in medicinal chemistry. Kitson et al. developed a method for the carbon-14 radiosynthesis of a 4-(2-hydroxyphenyl)quinolin-2(1H)-one derivative, which is crucial for studying the pharmacokinetics and metabolic pathways of potential therapeutic agents (Kitson et al., 2010).
properties
IUPAC Name |
4-methoxy-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-16-4-6-17(7-5-16)23-15-24(30-3)21-14-19(10-13-22(21)27-23)26-25(28)18-8-11-20(29-2)12-9-18/h4-15H,1-3H3,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLVOINZAGLHJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC)C(=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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